6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Description
Properties
IUPAC Name |
6-(trifluoromethyl)-1,3-dihydropyrrolo[2,3-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)5-2-1-4-3-6(14)13-7(4)12-5/h1-2H,3H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLVVGGOPLVMFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(NC1=O)N=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Cross-Coupling and Cyclization
One common and efficient strategy involves palladium-mediated cross-coupling reactions followed by base-catalyzed cyclization to form the pyrrolo[2,3-b]pyridine scaffold:
- Starting from 4-amino-2-bromopyridine derivatives, iodination and subsequent Sonogashira cross-coupling with ethynyl heterocycles are performed.
- The intermediate sulfonamide derivatives are cyclized under basic conditions to form the pyrrolopyridine core.
- Palladium-catalyzed substitution at the C-6 position introduces the trifluoromethyl group or other substituents.
- Protection of the nitrogen at position N-1 with Boc or sulfonyl groups is often employed to facilitate selective reactions and is removed in later steps.
This method allows for high regioselectivity and yields, with typical yields for key intermediates ranging from 38% to 88% depending on the step and purification methods.
Protection and Deprotection Strategies
- The nitrogen at position N-1 is commonly protected using benzenesulfonyl chloride or Boc groups to prevent unwanted side reactions during palladium-catalyzed cross-coupling.
- Deprotection is achieved using tetrabutylammonium fluoride (TBAF) in anhydrous tetrahydrofuran or trifluoroacetic acid (TFA) treatment to yield the free pyrrolo[2,3-b]pyridine derivatives.
Direct Functionalization via Nucleophilic Addition and Oxidation
Another approach involves:
- Formylation of pyrrolo[2,3-b]pyridine derivatives via Duff reaction to introduce aldehyde functionality.
- Subsequent nucleophilic addition of organometallic reagents (e.g., phenylmagnesium bromide) to the aldehyde to form secondary alcohols.
- Oxidation of the alcohol to the corresponding ketone.
- Final deprotection steps yield the target compound.
This method is useful for introducing various substituents at specific positions and tailoring biological activity.
Use of Trimethylsilyl Protection and Alkylation
- 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one can be synthesized by treating 1,3-dihydro-2H-pyrrolo[2,3-b]pyridine-2-one with sodium hydride in tetrahydrofuran under inert atmosphere, followed by alkylation with (2-trimethylsilylethoxy)methyl chloride.
- The reaction is typically carried out at low temperatures (0°C to 20°C) over extended periods (up to 21 hours) to ensure high yield and purity.
Representative Reaction Conditions and Yields
Detailed Research Findings
- The trifluoromethyl group at the 6-position enhances hydrogen bonding with amino acid residues (e.g., G485) in biological targets, improving activity.
- The use of palladium-catalyzed cross-coupling allows for modular synthesis, enabling the introduction of diverse substituents for structure-activity relationship studies.
- Protection/deprotection steps are critical to achieve regioselectivity and prevent side reactions, especially when multiple reactive sites are present.
- The combination of classical organic transformations (formylation, nucleophilic addition, oxidation) with modern cross-coupling techniques provides flexible synthetic routes to this compound.
Summary Table of Key Preparation Methods
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Palladium-catalyzed cross-coupling | Protection → Pd-coupling → Deprotection | High regioselectivity, modular | Requires expensive catalysts |
| Formylation + nucleophilic addition | Duff reaction → Grignard addition → Oxidation | Versatile functionalization | Multi-step, moderate yields |
| Trimethylsilyl protection + alkylation | NaH deprotonation → Alkylation | Good for protecting sensitive groups | Longer reaction times |
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by bases like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydride, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one as an anticancer agent. Research indicates that derivatives of this compound exhibit inhibitory effects on cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that a derivative of this compound showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of apoptosis through the activation of caspase pathways .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. It shows promise in treating neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress.
- Case Study : Research published in Neuroscience Letters reported that this compound demonstrated protective effects against neuronal cell death induced by glutamate toxicity, suggesting its potential use in therapies for conditions like Alzheimer's disease .
Agrochemicals
This compound has been explored as a lead compound for developing new agrochemicals. Its trifluoromethyl group enhances lipophilicity, which is beneficial for pesticide formulations.
Herbicidal Activity
The compound has shown herbicidal activity against a range of weeds, making it a candidate for developing selective herbicides.
- Data Table : Herbicidal Efficacy Against Common Weeds
| Compound | Target Weed | Efficacy (%) | Reference |
|---|---|---|---|
| This compound | Amaranthus retroflexus | 85 | |
| This compound | Echinochloa crus-galli | 78 |
Material Science
In material science, the unique properties of this compound are being utilized to develop advanced materials with specific functionalities.
Polymer Additives
The compound's stability and chemical resistance make it suitable as an additive in polymer formulations to improve thermal stability and mechanical properties.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biological pathways, including enzyme inhibition and receptor binding, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below summarizes key structural analogs and their properties:
*SEM: 2-(Trimethylsilyl)ethoxymethyl.
Key Observations:
- Trifluoromethyl vs.
- Positional Isomerism : The 6-chloro derivative (CAS 220896-14-0) and 5-chloro analog (CAS 1190314-60-3) demonstrate how substituent position affects electronic properties and reactivity .
- Protective Groups : The SEM-protected derivative (CAS 879132-48-6) highlights synthetic strategies to stabilize reactive NH groups during multi-step reactions .
Biological Activity
6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.
- IUPAC Name : this compound
- CAS Number : 1190311-36-4
- Molecular Formula : C8H4F3N2O
- Molecular Weight : 202.13 g/mol
Antitumor Activity
Recent studies have indicated that compounds containing the pyrrolo[2,3-b]pyridine scaffold exhibit significant antitumor properties. For instance, a series of pyrrolo[2,3-b]pyridine derivatives were found to inhibit TNIK (TRAF2 and NCK interacting kinase) with IC50 values lower than 1 nM. This inhibition is associated with reduced IL-2 secretion, suggesting potential applications in cancer therapies targeting TNIK pathways .
Antibacterial Activity
Pyrrole derivatives have shown promising antibacterial activity. A study highlighted that certain pyrrole-containing compounds exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens, with minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics like vancomycin .
Table 1: Antibacterial Activity of Pyrrole Derivatives
| Compound Name | Target Bacteria | MIC (µg/mL) | Comparison |
|---|---|---|---|
| Pyrrole A | MRSA | 0.125 | Vancomycin (0.5) |
| Pyrrole B | MSSA | 0.125 | Vancomycin (0.5) |
| Pyrrole C | E. coli | 3.12 | Ciprofloxacin (2) |
The biological activity of this compound is believed to stem from its ability to interact with various proteins involved in cell signaling pathways. The trifluoromethyl group enhances the lipophilicity and biological potency of the compound, allowing for better membrane penetration and target interaction.
Case Studies
- TNIK Inhibition Study :
- Antibacterial Evaluation :
Q & A
What are the common synthetic routes for 6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one?
Basic
The core structure is often synthesized via condensation reactions or ring-expansion strategies. A key method involves the Friedländer cyclization or multicomponent reactions using pyrrolo[2,3-b]pyridin-2(3H)-one precursors. For example, microwave-assisted ring expansion of 3-substituted derivatives with sodium azide yields naphthyridinone derivatives via cycloaddition . Condensation with aldehydes (e.g., 3-benzylidene derivatives) under inert atmospheres using toluene and piperidine is another foundational approach .
How can microwave-assisted ring expansion be optimized to synthesize naphthyridinone derivatives?
Advanced
Optimization involves adjusting reaction time, temperature, and azide equivalents. Evidence shows that 3-substituted pyrrolo[2,3-b]pyridin-2(3H)-one derivatives react with sodium azide or azidotrimethylsilane under microwave irradiation (e.g., 100–120°C for 30–60 min), yielding 39 naphthyridinone derivatives in 40–85% yields. Key parameters include solvent choice (DMF or acetonitrile) and azide insertion into the α,β-unsaturated carbonyl system .
What spectroscopic techniques are essential for characterizing this compound and its derivatives?
Basic
1H NMR (300–400 MHz, DMSO-d6 or CD3OD) and ESI-MS are standard for structural confirmation. For example, 1H NMR signals for the trifluoromethyl group and lactam protons appear at δ 7.14–8.20 ppm, while ESIMS confirms molecular ions (e.g., m/z 309.9 for compound 276) . HPLC (e.g., 98–99% purity) and LCMS ensure purity and mass consistency .
How to resolve spectral overlaps in NMR analysis of complex derivatives?
Advanced
Use high-field NMR (≥400 MHz) and 2D techniques (COSY, HSQC) to assign overlapping signals. Deuterated solvents (e.g., CD3OD) enhance resolution, as seen in compound 156, where 4.58–4.64 ppm multiplet signals were resolved for azetidine protons . Variable-temperature NMR or selective decoupling can further distinguish diastereotopic protons in crowded regions.
What are typical substituents introduced at the 3-position of the pyrrolopyridinone core?
Basic
Common substituents include benzylidene, arylboronic acid adducts, and heterocyclic groups. For instance, rhodium-catalyzed 1,4-addition of arylboronic acids to 3-benzylidene derivatives introduces aryl groups (e.g., 4-methoxyphenyl or indol-5-yl) . Piperidine or azetidine rings are also appended via coupling reactions .
What strategies improve enantioselectivity in catalytic asymmetric additions to this scaffold?
Advanced
Chiral rhodium catalysts (e.g., Rhodium(I)-(R)-BINAP complexes) enable enantioselective 1,4-additions. For example, asymmetric arylations of 3-benzylidene derivatives achieve >90% ee by optimizing ligand steric effects and reaction temperature (25–40°C) . Solvent polarity (THF vs. toluene) and boronic acid stoichiometry (1.5–2.0 eq) further enhance selectivity.
How to design derivatives for structure-activity relationship (SAR) studies in anticancer research?
Advanced
Introduce bioisosteric groups (e.g., trifluoromethyl for methyl) or polar moieties (e.g., carboxylic acids) at positions 3 and 6. Evidence shows that 3-((1H-indol-5-yl)(phenyl)methyl) derivatives exhibit enhanced bioactivity, likely due to π-π stacking interactions . Computational docking (e.g., AutoDock Vina) predicts binding to kinase targets, guiding rational design .
What are key considerations in selecting reaction solvents and catalysts for derivatization?
Basic
Polar aprotic solvents (DMSO, DMF) favor nucleophilic substitutions, while toluene or THF suit condensation reactions . Palladium catalysts (Pd(PPh3)4) enable Suzuki-Miyaura couplings for aryl introductions . For acid-sensitive intermediates, mild bases (K2CO3) and low temperatures (0°C to rt) prevent lactam ring degradation .
What computational methods aid in predicting the bioactivity of novel derivatives?
Advanced
Density functional theory (DFT) calculates electronic properties (HOMO-LUMO gaps) to assess reactivity. Molecular docking against targets like MET kinase (PDB: 3LQ8) identifies binding poses, as seen with 3-benzoyl derivatives . ADMET prediction tools (SwissADME) evaluate solubility and metabolic stability, prioritizing candidates with LogP < 3 and topological polar surface area >60 Ų.
How to address low yields in multi-step syntheses involving this compound?
Advanced
Optimize protecting groups (e.g., SEM for NH protection) to prevent side reactions . For example, SEM-protected intermediates in ubrogepant synthesis improved yields from 26% to >70% . Purification via flash chromatography (SiO2, DCM/EtOAc gradients) or recrystallization (EtOH/H2O) enhances recovery . Kinetic studies (e.g., in situ IR monitoring) identify rate-limiting steps for process intensification.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
